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Compound of Interest

Compound Name:
(3-Carbamoyl-4-

fluorophenyl)boronic acid

Cat. No.: B1461910 Get Quote

An In-Depth Technical Guide to (3-Carbamoyl-4-fluorophenyl)boronic acid for Advanced

Research

Foreword: A Senior Application Scientist's
Perspective
In the landscape of modern drug discovery and synthetic chemistry, the selection of building

blocks is a critical determinant of success. We don't just choose reagents; we choose tools that

imbue a nascent molecule with specific properties and synthetic potential. (3-Carbamoyl-4-
fluorophenyl)boronic acid is one such exemplary tool. Its utility extends far beyond its

molecular weight; it is a carefully orchestrated combination of functional groups, each

contributing to its value in creating novel chemical entities. This guide is structured not as a

simple datasheet, but as a deep dive into the 'why' and 'how' of this reagent, providing the

technical insights and practical methodologies necessary for its effective application in research

and development.

Core Physicochemical & Structural Characteristics
(3-Carbamoyl-4-fluorophenyl)boronic acid is an arylboronic acid, a class of organoboranes

that have become indispensable in organic synthesis. Its fundamental properties are the

bedrock upon which its applications are built. The computed molecular weight and other key

identifiers are summarized below.
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Property Value Source

Molecular Weight 182.95 g/mol PubChem CID 44717530[1]

Molecular Formula C₇H₇BFNO₃ PubChem CID 44717530[1]

CAS Number 874219-34-8 PubChem CID 44717530[1]

IUPAC Name
(3-carbamoyl-4-

fluorophenyl)boronic acid
PubChem CID 44717530[1]

Synonyms

3-Carbamoyl-4-

fluorophenylboronic acid, 3-

(Aminocarbonyl)-4-

fluorobenzeneboronic acid

PubChem CID 44717530[1]

The Architectural Logic: Deconstructing the
Functional Groups
The true power of this molecule lies in the synergy of its three key functional groups.

Understanding their individual contributions is crucial for predicting reactivity and biological

relevance.

The Boronic Acid Moiety (-B(OH)₂): The Synthetic Engine: As a derivative of boric acid, the

boronic acid group is a Lewis acid, capable of accepting an electron pair.[2] This property is

the cornerstone of its utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling

reaction, a powerful method for forming carbon-carbon bonds.[2][3] This reaction is a

workhorse in medicinal chemistry for constructing the biaryl scaffolds common in many drug

molecules.[3][4] Furthermore, this group can form reversible covalent complexes with diols, a

feature exploited in chemical sensing and drug delivery.[5]

The Fluoro Group (-F): The Metabolic Shield: The strategic placement of a fluorine atom is a

well-established strategy in medicinal chemistry. Its high electronegativity can alter the

acidity of nearby protons and influence molecular conformation. Critically, the carbon-fluorine

bond is exceptionally strong, which can block sites of metabolic oxidation. This often leads to

improved metabolic stability and increased bioavailability of a drug candidate.[4]
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The Carbamoyl Group (-C(O)NH₂): The Interaction Point: The carbamoyl group is a versatile

functional group that can act as both a hydrogen bond donor (via the N-H protons) and a

hydrogen bond acceptor (via the carbonyl oxygen). This dual nature makes it an excellent

anchor for specific, high-affinity interactions with biological targets like protein active sites. It

provides a handle for molecular recognition, guiding the molecule to its intended target.

The interplay of these groups makes (3-Carbamoyl-4-fluorophenyl)boronic acid a privileged

fragment for generating compounds with desirable synthetic and pharmacological properties.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The predominant application for this reagent is as a coupling partner in palladium-catalyzed

Suzuki-Miyaura reactions.[4] This process enables the precise formation of a C-C bond

between the boronic acid's phenyl ring and another aryl or vinyl halide/triflate, providing a direct

route to complex molecular architectures.

Catalytic Cycle Workflow
The mechanism is a well-defined catalytic cycle involving a palladium catalyst. Understanding

this cycle is key to optimizing reaction conditions.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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The causality behind this workflow is critical:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

coupling partner (R1-X).

Transmetalation: The organic group (R2) from the boronic acid is transferred to the palladium

center. This is the self-validating step where the boronic acid proves its utility. It must first be

activated by a base to form a more nucleophilic boronate complex, which then readily

transfers its aryl group to the palladium intermediate.

Reductive Elimination: The two organic fragments (R1 and R2) are expelled from the

palladium center, forming the new C-C bond of the final product and regenerating the Pd(0)

catalyst.

Quality Assurance: A Protocol for Purity
Determination by HPLC
The integrity of any synthesis or screening campaign rests on the quality of the starting

materials. Impurities can lead to failed reactions, misleading biological data, and irreproducible

results. Therefore, a robust analytical method to verify the purity of (3-Carbamoyl-4-
fluorophenyl)boronic acid is not just recommended; it is mandatory for scientific rigor. High-

Performance Liquid Chromatography (HPLC) is a standard and reliable technique for this

purpose.[6][7]

Rationale for Method Selection
Technique: Reversed-phase HPLC is chosen because it effectively separates compounds

based on hydrophobicity. The aromatic nature of the analyte makes it well-suited for

retention on a C18 stationary phase.

Detector: A UV detector is selected due to the presence of the phenyl ring, a strong

chromophore, which will provide a robust signal.

Challenge: A known challenge with boronic acids is their potential for dehydration to form

cyclic anhydrides (boroxines) or degradation via hydrolysis of pinacol esters if used.[8] The

analytical method must be able to resolve the parent compound from these potential

impurities.
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Standard Operating Protocol: HPLC Purity Analysis
System Preparation:

Instrument: An HPLC system equipped with a UV detector (e.g., Waters Arc HPLC

System).[7]

Column: A C18 reversed-phase column (e.g., XSelect Premier HSS T3, 2.5 µm, 4.6 x 100

mm).[7] The T3 bonding provides excellent retention for polar compounds.

Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the

boronic acid hydroxyl groups, leading to better peak shape.

Mobile Phase B: Acetonitrile.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm.

Column Temperature: 30 °C.

Sample Preparation:

Accurately weigh ~1 mg of (3-Carbamoyl-4-fluorophenyl)boronic acid.

Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water. This diluent composition

ensures solubility and compatibility with the starting mobile phase conditions.

Vortex until fully dissolved.

Filter through a 0.22 µm syringe filter to remove any particulates that could damage the

column.

Chromatographic Run:

Inject 5 µL of the prepared sample.

Run a linear gradient elution as follows:
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0-1 min: 5% B

1-10 min: 5% to 95% B

10-12 min: Hold at 95% B

12.1-15 min: Return to 5% B (re-equilibration)

The gradient is designed to first elute any highly polar impurities before ramping up the

organic content to elute the main analyte and any less polar impurities.

Data Analysis:

Integrate all peaks in the resulting chromatogram.

Calculate the purity by dividing the area of the main peak by the total area of all peaks and

multiplying by 100 (% Area).

Analytical Workflow Diagram
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Caption: Standard workflow for HPLC purity analysis of boronic acids.
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Comparison of Relevant Analytical Methods
While HPLC-UV is a robust standard, other methods offer different advantages depending on

the analytical need.

Technique Principle Sensitivity Key Advantage
Typical
Application

HPLC-UV

Chromatographic

separation with

UV absorbance

detection.

µg/mL to ng/mL

Robust, widely

available, good

for purity.

Routine purity

checks and

quantification.[6]

LC-MS/MS

Separation by

LC, detection by

mass

spectrometry.

ng/mL to pg/mL

Very high

selectivity and

sensitivity.

Trace-level

impurity

identification and

quantification.[6]

[9]

GC-MS

Separation of

volatile

compounds by

GC, detection by

MS.

High

Excellent for

volatile

impurities.

Analysis of

volatile

impurities; often

requires

derivatization.[6]

Concluding Remarks
(3-Carbamoyl-4-fluorophenyl)boronic acid is a prime example of intelligent molecular

design. Its calculated molecular weight of 182.95 g/mol belies the chemical potential packed

within its structure. The strategic combination of a synthetically versatile boronic acid, a

metabolically robust fluoro group, and a target-binding carbamoyl moiety makes it an

invaluable asset for researchers in drug development and materials science. Mastery of its

application, grounded in a thorough understanding of its properties and rigorous analytical

validation, is a key enabler for the next generation of chemical innovation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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